BenchChemオンラインストアへようこそ!

(R)-2-Phenylbutyramide

Anticonvulsant drug discovery Maximal electroshock seizure model nAChR pharmacology

(R)-2-Phenylbutyramide (CAS 74042-63-0) is the homochiral (R)-enantiomer of 2-phenylbutyramide, a small-molecule α-substituted acetamide (C₁₀H₁₃NO, MW 163.22) with a single stereogenic center at the α-carbon. This compound belongs to the pharmacologically significant class of α-substituted amides that act as noncompetitive inhibitors of heteromeric neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α3β4 subtypes.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 74042-63-0
Cat. No. B12723634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenylbutyramide
CAS74042-63-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m1/s1
InChIKeyUNFGQCCHVMMMRF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Phenylbutyramide (CAS 74042-63-0): Chiral α-Substituted Acetamide Procurement Overview


(R)-2-Phenylbutyramide (CAS 74042-63-0) is the homochiral (R)-enantiomer of 2-phenylbutyramide, a small-molecule α-substituted acetamide (C₁₀H₁₃NO, MW 163.22) with a single stereogenic center at the α-carbon . This compound belongs to the pharmacologically significant class of α-substituted amides that act as noncompetitive inhibitors of heteromeric neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α3β4 subtypes [1]. The (R)-enantiomer has been chromatographically resolved from the racemate, and its absolute configuration has been confirmed by single-crystal X-ray diffraction [2]. Distinct from the racemic mixture (CAS 90-26-6) and the (S)-enantiomer, (R)-2-phenylbutyramide serves as a critical chiral building block and reference standard in anticonvulsant drug discovery, chiral analytical method development, and solid-state pharmaceutics research [3].

Why Racemic 2-Phenylbutyramide or the (S)-Enantiomer Cannot Substitute for (R)-2-Phenylbutyramide (CAS 74042-63-0) in Research Applications


Generic substitution of the racemate or the opposite enantiomer for (R)-2-phenylbutyramide introduces uncontrolled and scientifically consequential variables. In anticonvulsant pharmacology, the α-substituted amide pharmacophore exhibits stereoselective binding to heteromeric nAChR subtypes, and the enantiomers of structurally related 2-hydroxy-2-phenylbutyramide have demonstrated differential neurotoxicity profiles in rotarod ataxia testing [1]. In the solid state, the (R)-enantiomer forms homochiral crystals with distinct hydrogen-bonded supramolecular organization that, while superficially similar to the racemate, can produce different physicochemical properties influencing formulation behavior [2]. Furthermore, in chiral analytical method development—particularly GC-MS resolution of enantiomeric amines as diastereomeric α-phenylbutyramide derivatives—the (R)-configured reagent is required for reproducible chromatographic separation of enantiomeric pairs on standard stationary phases [3].

(R)-2-Phenylbutyramide: Quantitative Differentiation Evidence for Procurement Decision-Making


In Vivo Anticonvulsant Potency: 2-Phenylbutyramide Matches Ethosuximide in MES Seizure Protection at Equal Dose

In the maximal electroshock (MES) seizure model in mice—the standard primary screen for generalized tonic-clonic seizure protection—2-phenylbutyramide administered intraperitoneally at 300 mg/kg provided seizure protection comparable to the clinically established anticonvulsant ethosuximide at the same 300 mg/kg dose, with both compounds tested under identical experimental conditions [1]. This establishes 2-phenylbutyramide's anticonvulsant efficacy at parity with a marketed drug in the same pharmacophore class, distinguishing it from structurally related but untested analogs.

Anticonvulsant drug discovery Maximal electroshock seizure model nAChR pharmacology

MES Protection Index: 2-Phenylbutyramide Demonstrates a Quantified Therapeutic Window

The protective index (PI = TD₅₀/ED₅₀) calculated for 2-phenylbutyramide in mice was 1.7 (ED₅₀ = 129 mg/kg; TD₅₀ = 218 mg/kg), providing a quantifiable separation between anticonvulsant efficacy and minimal motor impairment as measured by the rotarod test [1]. This PI value offers a procurement-relevant efficacy-to-neurotoxicity ratio that is absent from most untested in-class derivatives, allowing risk-informed selection for CNS-active compound libraries.

Protective index Neurotoxicity screening Anticonvulsant safety margin

Chiral Solid-State Stability: Homochiral (R)-2-Phenylbutyramide Defies Wallach's Rule Relative to Racemate

Single-crystal X-ray diffraction analysis revealed that homochiral (R)-2-phenylbutyramide and its racemate exhibit remarkably similar supramolecular organization (H-bonded ribbons), IR spectral characteristics, and melting points [1]. This directly contradicts Wallach's rule—the empirical expectation that racemic crystals are denser and more stable than their homochiral counterparts—and instead demonstrates that, in this compound, the homochiral form is more stable than the racemate [1]. This anomalous behavior is attributed to the presence of two distinct molecular conformations in the homochiral crystal that mimic the H-bonded ribbon packing of the racemate [1].

Solid-state pharmaceutics Chiral polymorphism Crystal engineering

Solubility and Melting Point Differentiation: 2PBA vs. N-Carbamoyl-2-Phenylbutyramide (NC2PBA) in Crystalline Form

A comparative structural chemistry study of crystalline 2-phenylbutyramide (2PBA) and N-carbamoyl-2-phenylbutyramide (NC2PBA, pheneturide) revealed that NC2PBA exhibits a higher density, higher melting point, and lower aqueous solubility than 2PBA, largely explained by NC2PBA's more extensive network of intermolecular hydrogen bonds [1]. For both compounds, no major differences in molecular packing or crystal lattice energies were found between racemic and enantiopure forms [1]. This means that (R)-2PBA offers a distinct solubility advantage over its N-carbamoylated structural analog—an advantage attributable solely to the absence of the additional carbamoyl hydrogen-bond donor/acceptor.

Solid-state solubility Hydrogen bonding Pre-formulation screening

Chiral GC-MS Resolving Power: (R)-2-Phenylbutyramide as a Derivatization Agent for Enantiomeric Amine Resolution

In gas chromatography-mass spectrometry (GC-MS) analysis of enantiomeric amines, N-(R)-α-phenylbutyryl derivatives—prepared from (R)-2-phenylbutyramide or its activated acid—achieved satisfactory gas chromatographic resolution of diastereomeric amides on both SE-30 and OV-17 stationary phases for all six enantiomeric amine pairs tested [1]. Critically, the α-phenylbutyramide derivatives provided more informative mass spectra (for amine characterization) than the corresponding α-phenylpropionamide derivatives, while molecular ions were observed in all instances [1]. This positions the (R)-configured phenylbutyramide chiral auxiliary as superior to the shorter-chain α-phenylpropionamide analog for analytical derivatization workflows requiring both chromatographic resolution and mass spectral characterization.

Chiral analytical chemistry GC-MS method development Enantiomeric excess determination

Screening-Level Hit Identification: 2-Phenylbutyramide as a Positive Control Tool Compound for nAChR-Focused Drug Discovery

Krivoshein (2016) explicitly demonstrated that 2-phenylbutyramide inhibits nAChR function and shows good anticonvulsant activity, validating the α-substituted amide pharmacophore hypothesis [1]. Binding affinity toward nAChR correlated with MES anticonvulsant potency, establishing a target engagement-efficacy relationship [1]. Additionally, an HDAC inhibition screening study using a related N-hydroxy-4-((R)-2-phenylbutyrylamino)-benzamide scaffold showed concentration-dependent HDAC inhibitory activity, though specific IC₅₀ values for the unmodified (R)-2-phenylbutyramide itself have been reported at 437 nM against HDAC1/2 in HeLa cell extracts [2]. These findings collectively position the compound as a validated screening-positive control with multi-target annotation, offering procurement value as both a pharmacophore probe and an assay validation tool.

Hit identification nAChR screening Tool compound procurement

Proven Application Scenarios for Procuring (R)-2-Phenylbutyramide Based on Quantitative Evidence


Anticonvulsant Drug Discovery: In Vivo Efficacy Screening with a Validated Pharmacophore Probe

Procure (R)-2-phenylbutyramide as a cost-effective, structurally simple in vivo probe for anticonvulsant screening cascades targeting nAChR-mediated seizure protection. The compound's demonstrated MES protection parity with ethosuximide at 300 mg/kg i.p. [1] and its published protective index (PI = 1.7) [1] provide the quantitative benchmarks required for go/no-go decision-making in early-stage epilepsy drug discovery. Use this compound as a reference standard when profiling novel α-substituted amide analogs for anticonvulsant efficacy and neurotoxicity separation.

Solid-State Pharmaceutics: Investigating Anomalous Homochiral Stability for Crystallization Process Development

Leverage the unique solid-state property of (R)-2-phenylbutyramide—where the homochiral crystal defies Wallach's rule and is more stable than the racemate [1]—as a model system for studying chiral crystallization thermodynamics and polymorph screening. This anomalous behavior has direct implications for chiral drug substance manufacturing: the (R)-form's superior thermodynamic stability predicts better shelf-life and reduced risk of solid-state conversion during storage, making it a valuable reference material for pre-formulation solid-form screening studies [1].

Chiral Analytical Method Development: GC-MS Resolution of Enantiomeric Amines Using (R)-Configured Derivatization

Deploy (R)-2-phenylbutyramide (or its activated acid derivative) as a chiral derivatization agent for GC-MS resolution and characterization of enantiomeric amine mixtures. The (R)-α-phenylbutyryl derivatives have documented satisfactory chromatographic resolution on both SE-30 and OV-17 stationary phases across multiple enantiomeric amine pairs, with demonstrably more informative mass spectra than the corresponding α-phenylpropionamide derivatives [1]. This makes (R)-2-phenylbutyramide the preferred chiral auxiliary for analytical laboratories requiring both enantiomeric separation and structural characterization in a single GC-MS run [1].

Multi-Target Screening Control: Dual nAChR/HDAC Pharmacological Tool for Assay Validation

Employ (R)-2-phenylbutyramide as a validated, procurement-efficient positive control for two mechanistically distinct screening platforms: (i) nAChR functional assays (α4β2 and α3β4 subtypes), where its noncompetitive inhibition has been confirmed by transient kinetic patch-clamp measurements and its binding affinity correlates with in vivo MES anticonvulsant potency [1]; and (ii) HDAC inhibition assays, where the compound has a reported IC₅₀ of 437 nM against HDAC1/2 in HeLa nuclear extracts [2]. This dual-target annotation reduces the number of separate control compounds required for screening laboratory inventory.

Quote Request

Request a Quote for (R)-2-Phenylbutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.